Cas no 91634-11-6 (1-methylindole-5-carbonitrile)

1-methylindole-5-carbonitrile structure
1-methylindole-5-carbonitrile structure
Productnaam:1-methylindole-5-carbonitrile
CAS-nummer:91634-11-6
MF:C10H8N2
MW:156.183921813965
MDL:MFCD09025840
CID:799978
PubChem ID:11412513

1-methylindole-5-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Methyl-1H-indole-5-carbonitrile
    • 1H-Indole-5-carbonitrile,1-methyl-
    • 1-methylindole-5-carbonitrile
    • 1H-Indole-5-carbonitrile,1-methyl
    • 1-methyl-indole-5-carbonitrile
    • 5-cyano-1-methylindole
    • 5-cyanoindole methyl ester
    • 5-cyano-N-methylindole
    • N-methyl-5-cyanoindole
    • 1-Methyl-1H-indole-5-carbonitrile (ACI)
    • Indole-5-carbonitrile, 1-methyl- (7CI)
    • ALBB-010773
    • A1-01201
    • 1-METHYL-1H-INDOL-5-YL CYANIDE
    • AKOS005172560
    • 1H-Indole-5-carbonitrile, 1-methyl-
    • AS-8588
    • MFCD09025840
    • DTXSID70465001
    • SCHEMBL1779268
    • SY081344
    • J-504891
    • CS-0036610
    • 91634-11-6
    • DYZZFEHAJOLDEX-UHFFFAOYSA-N
    • PB48486
    • STL426863
    • MDL: MFCD09025840
    • Inchi: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
    • InChI-sleutel: DYZZFEHAJOLDEX-UHFFFAOYSA-N
    • LACHT: N#CC1C=C2C=CN(C2=CC=1)C

Berekende eigenschappen

  • Exacte massa: 156.06900
  • Monoisotopische massa: 156.068748264g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 215
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 28.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.09
  • Smeltpunt: 72 °C
  • Kookpunt: 327.8°Cat760mmHg
  • Vlampunt: 152°C
  • Brekindex: 1.603
  • PSA: 28.72000
  • LogboekP: 2.04998

1-methylindole-5-carbonitrile Beveiligingsinformatie

  • Gevaarklasse:IRRITANT

1-methylindole-5-carbonitrile Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methylindole-5-carbonitrile Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1244-1G
1-methylindole-5-carbonitrile
91634-11-6 97%
1g
¥ 198.00 2023-04-13
TRC
M320960-50mg
1-Methyl-1H-indole-5-carbonitrile
91634-11-6
50mg
$ 50.00 2022-06-04
abcr
AB224777-5 g
1-Methyl-1H-indole-5-carbonitrile, 97%; .
91634-11-6 97%
5 g
€330.80 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M939374-25g
1-Methyl-1H-indole-5-carbonitrile
91634-11-6 98%
25g
¥2,440.80 2022-09-01
Advanced ChemBlocks
L14017-25G
1-Methyl-1H-indole-5-carbonitrile
91634-11-6 97%
25G
$425 2023-09-15
eNovation Chemicals LLC
D572490-5G
1-methyl-1H-indole-5-carbonitrile
91634-11-6 97%
5g
$110 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1244-5G
1-methylindole-5-carbonitrile
91634-11-6 97%
5g
¥ 699.00 2023-04-13
Key Organics Ltd
AS-8588-50MG
1-methyl-1H-indole-5-carbonitrile
91634-11-6 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
AS-8588-100MG
1-methyl-1H-indole-5-carbonitrile
91634-11-6 >90%
100mg
£146.00 2025-02-09
Alichem
A199008154-5g
1-Methyl-1H-indole-5-carbonitrile
91634-11-6 95%
5g
$703.50 2023-08-31

1-methylindole-5-carbonitrile Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Referentie
Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction Reaction
Zhuang, Weihui; et al, Organic Letters, 2022, 24(23), 4229-4233

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ;  3 h
Referentie
Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6]
Hou, Yanan; et al, Green Chemistry, 2023, 25(6), 2279-2286

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ;  0 °C; 25 - 80 °C
1.2 Solvents: Water
Referentie
Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors
Gao, Jun; et al, European Journal of Medicinal Chemistry, 2020, 190,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ;  24 h, 130 °C
Referentie
Revisiting the synthesis of aryl nitriles: a pivotal role of CAN
Saikia, Rakhee; et al, Organic & Biomolecular Chemistry, 2021, 19(6), 1344-1351

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ;  30 min, 170 °C
Referentie
Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent
Gadge, Sandip T.; et al, RSC Advances, 2014, 4(91), 50271-50276

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline ,  Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ;  24 h, 80 °C
1.2 Reagents: Ethyl acetate
Referentie
Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine
Ueda, Yohei; et al, Chemical Science, 2019, 10(4), 994-999

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Zinc oxide (ZnO) ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 145 °C
Referentie
Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions
Yang, Luo ; et al, ACS Catalysis, 2019, 9(4), 3360-3365

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with Dimethylmalononitrile
Malapit, Christian A.; et al, Angewandte Chemie, 2016, 55(1), 326-330

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 5 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom Transfer
Ouyang, Jun-Yao; et al, Organic Letters, 2023, 25(35), 6549-6554

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  reflux
Referentie
C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-Valerolactone
Anastasiou, Ioannis; et al, ChemSusChem, 2020, 13(10), 2786-2791

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ;  12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
Referentie
Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes
Gerber, Roman; et al, Chemistry - A European Journal, 2012, 18(10), 2978-2986

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Butyllithium ,  tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ;  5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Momentary click nitrile synthesis enabled by an aminoazanium reagent
Xu, Liangxuan; et al, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

1-methylindole-5-carbonitrile Raw materials

1-methylindole-5-carbonitrile Preparation Products

1-methylindole-5-carbonitrile Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:91634-11-6)1-methylindole-5-carbonitrile
A941145
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):237.0